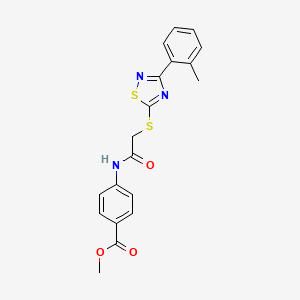

![molecular formula C17H14Br2N4OS B2533106 6-(4-溴苯基)-3-(3-甲氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪氢溴酸盐 CAS No. 1179464-27-7](/img/structure/B2533106.png)

6-(4-溴苯基)-3-(3-甲氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

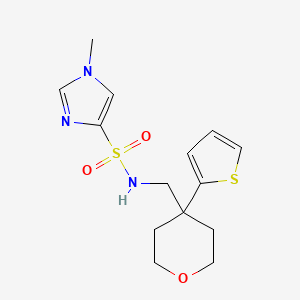

The compound 6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a derivative of the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. These compounds are of significant interest due to their diverse biological activities, which include analgesic, anti-inflammatory, antioxidant, antitumor, anthelmintic, and antimicrobial properties .

Synthesis Analysis

The synthesis of these compounds typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides in various solvents such as ethyl acetate or alcohol . The specific compound would likely be synthesized by a similar method, using 4-bromophenacyl bromide and a 3-methoxyphenyl-substituted triazole precursor.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused triazolo[3,4-b][1,3,4]thiadiazine ring system. The presence of substituents like 4-bromophenyl and 3-methoxyphenyl groups can significantly influence the compound's biological activity. The structure of similar compounds has been elucidated using techniques such as NMR, IR, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the triazolo[3,4-b][1,3,4]thiadiazine core and the substituents attached to it. The electron-withdrawing bromophenyl group and the electron-donating methoxy group could affect the electrophilic and nucleophilic properties of the compound, potentially leading to various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen and methoxy groups can influence these properties. The compounds' biological activities are also closely related to their chemical properties, with some showing significant activity against various bacterial and fungal strains, as well as cancer cell lines .

科学研究应用

抗肿瘤活性

研究人员已合成 7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪的各种衍生物,并研究了它们的抗肿瘤活性。对包括白血病、肺癌、黑色素瘤、卵巢癌和乳腺癌在内的 60 株癌细胞系进行的体外研究发现,这些衍生物对广泛的癌细胞系表现出抗肿瘤活性。这使得它们成为创建新型抗癌剂的有希望的结构 (Yanchenko, Fedchenkova, & Demchenko, 2020)。

抗菌和抗真菌活性

一项关于 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物(包括目标化合物)的合成和抗菌评估的研究发现了有希望的抗菌活性。这些化合物的结构新颖性和显着的生物活性表明它们具有作为有效抗真菌剂的潜力 (Sahu, Ganguly, & Kaushik, 2014)。

合成方法

已开发出一种有效的 7H-1,2,4-三唑并[3,4-b][1,3,4]噻二嗪合成方法。该方法涉及芳基(杂芳基)α-溴酮与硫代碳酰肼之间的缩合反应,然后在温和条件下用正交酸酯和三氟乙酸处理 (Kulikov, Epishina, Fershtat, & Makhova, 2018)。

微管蛋白抑制和癌细胞周期停滞

已发现某些 3,6-二芳基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪能有效抑制微管蛋白聚合,对癌细胞系表现出显着的抗增殖活性。这些化合物(包括带有 3-甲氧基苯基基团的变体)可以诱导癌细胞中的细胞周期停滞,并显示出作为抗癌药物发现的先导化合物的潜力 (Xu et al., 2017)。

属性

IUPAC Name |

6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPHOFXRGLCWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)

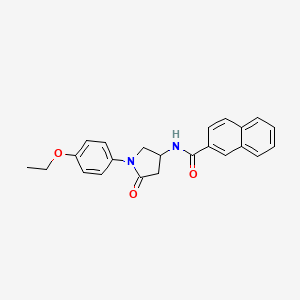

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

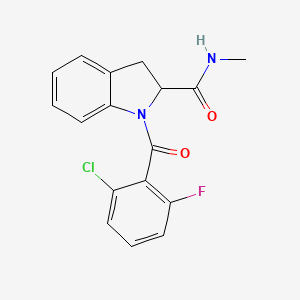

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)

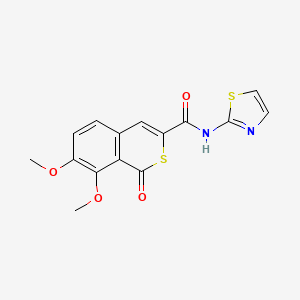

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)